molecular formula C23H20N2O2 B2511635 2-([1,1'-biphenyl]-4-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 922054-72-6

2-([1,1'-biphenyl]-4-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2511635
CAS No.: 922054-72-6
M. Wt: 356.425
InChI Key: YRABXZXJHKTYFT-UHFFFAOYSA-N
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Description

2-([1,1’-biphenyl]-4-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a complex organic compound that features a biphenyl group and a tetrahydroquinoline moiety

Mechanism of Action

    Target of action

    Compounds with a tetrahydroquinoline structure are known to have diverse biological activities against various infective pathogens and neurodegenerative disorders . The specific targets of “2-([1,1’-biphenyl]-4-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide” would depend on the specific functional groups present in the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the biphenyl and tetrahydroquinoline intermediates, followed by their coupling through an acetamide linkage.

    Preparation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized via a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Preparation of Tetrahydroquinoline Intermediate: The tetrahydroquinoline intermediate is often synthesized through a Pictet-Spengler reaction, which involves the condensation of an arylamine with an aldehyde.

    Coupling Reaction: The final step involves the coupling of the biphenyl and tetrahydroquinoline intermediates using acetic anhydride under basic conditions to form the acetamide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage, potentially converting it to an amine.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 2-([1,1’-biphenyl]-4-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has shown promise in preliminary studies as a potential therapeutic agent. Its structural features suggest it could interact with various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, this compound is being explored for its potential as a drug candidate. Its ability to undergo various chemical reactions makes it a versatile scaffold for the development of new pharmaceuticals.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

    2-([1,1’-biphenyl]-4-yl)-N-(2-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)acetamide: Similar structure but with an isoquinoline instead of a quinoline moiety.

    2-([1,1’-biphenyl]-4-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetamide: Similar structure but with a different substitution pattern on the tetrahydroquinoline ring.

Uniqueness

The uniqueness of 2-([1,1’-biphenyl]-4-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c26-22-13-10-19-15-20(11-12-21(19)25-22)24-23(27)14-16-6-8-18(9-7-16)17-4-2-1-3-5-17/h1-9,11-12,15H,10,13-14H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRABXZXJHKTYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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